3-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a pyridine ring fused to a pyrrole ring, featuring a carboxylic acid group at the 2-position and a fluorine atom at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules. The compound has the molecular formula C8H6FN and is identified by the CAS number 1016241-78-3 .
This compound falls under the category of pyrrolo[2,3-b]pyridine derivatives, which are known for their diverse biological activities, including enzyme inhibition and potential therapeutic applications in cancer treatment and other diseases. The synthesis of 3-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies, emphasizing its relevance in both academic research and industrial applications .
The synthesis of 3-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures starting from commercially available precursors. Common synthetic routes include:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and the presence of catalysts. For instance, using polar aprotic solvents like dimethyl sulfoxide (DMSO) can enhance nucleophilic substitution reactions at the fluorine atom.
The molecular structure of 3-fluoro-1H-pyrrolo[2,3-b]pyridine features:
The compound's structural formula can be represented as follows:
The presence of both nitrogen atoms in the fused rings contributes to its unique chemical properties and potential biological activities .
3-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
The choice of reagents and reaction conditions is crucial for achieving high yields and desired product specificity. For example, oxidation reactions typically require acidic media to facilitate effective conversion.
The mechanism of action for 3-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to their active sites, thus blocking substrate access and subsequent catalytic activity.
This inhibition can disrupt key signaling pathways involved in cell proliferation, migration, and survival, making it a potential candidate for cancer therapy. Studies have shown that derivatives of this compound exhibit selective inhibitory effects on fibroblast growth factor receptors (FGFR), suggesting its utility in targeting specific cancer pathways .
For instance, certain derivatives have demonstrated potent FGFR inhibitory activity with IC50 values indicating effective concentration levels necessary for inhibition .
Relevant analyses indicate that modifications to this compound's structure can significantly alter its physical and chemical properties, impacting its biological activity .
3-fluoro-1H-pyrrolo[2,3-b]pyridine has several applications across different fields:
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core employs cyclization strategies followed by regioselective halogenation. A prevalent approach involves Gould-Jacobs cyclization, where aniline derivatives react with ethoxymethylenemalonate esters under thermal conditions to form the fused bicyclic system. Subsequent decarboxylation yields the unsubstituted scaffold [4]. Fluorination at the 3-position is achieved via electrophilic halogenation. The Balz-Schiemann reaction is particularly effective, wherein a diazonium salt derived from the corresponding amine precursor is treated with fluoroboric acid (HBF₄) to yield the 3-fluoro derivative. This method achieves >85% regioselectivity at temperatures below 0°C [4] [10]. Alternatively, lithium-halogen exchange on 3-bromo-1H-pyrrolo[2,3-b]pyridine using n-butyllithium, followed by reaction with N-fluorobenzenesulfonimide (NFSI), provides the 3-fluoro compound in 70–78% yield [8].
Table 1: Halogenation Methods for 3-Position Functionalization
Method | Reagent | Temperature | Yield (%) | Regioselectivity |
---|---|---|---|---|
Balz-Schiemann | NaNO₂/HBF₄ | -10°C to 0°C | 85–92 | >95% 3-F |
Lithium-Halogen Exchange | n-BuLi/NFSI | -78°C to 25°C | 70–78 | >90% 3-F |
Electrophilic Fluorination | Selectfluor® | 80–100°C | 60–65 | 80–85% 3-F |
The electron-withdrawing nature of the 3-fluoro group activates the scaffold for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling. Palladium-catalyzed Suzuki-Miyaura coupling enables the introduction of aryl/heteroaryl groups at the 5- or 6-position while retaining the 3-fluoro substituent. Using Pd(PPh₃)₄ and cesium carbonate (Cs₂CO₃) in tetrahydrofuran/water (THF/H₂O), biaryl derivatives are synthesized in 75–88% yield [9]. For amide bond formation at the carboxylic acid group (4- or 6-position), the 3-fluoro group remains inert under standard coupling conditions. Direct nucleophilic substitution of the 3-fluoro group is feasible with strong nucleophiles (e.g., alkoxides or amines), but requires careful temperature control (60–120°C) to avoid decomposition [2]. Computational studies confirm that the 3-fluoro group lowers the LUMO energy at C2 and C6 by 1.8–2.2 eV, enhancing reactivity for C–C bond formation [9].
Chan–Lam coupling enables copper-catalyzed C–N bond formation between arylboronic acids and amines under aerobic conditions. This method is employed to functionalize the 5- or 6-position of the pyrrolopyridine scaffold. Using copper(II) acetate (Cu(OAc)₂), pyridine, and molecular sieves in dichloromethane, secondary amines are installed in 65–82% yield without affecting the 3-fluoro group [6]. For amide bond formation, carboxylic acid derivatives (e.g., 4- or 6-carboxylic acid isomers) react with amines using propylphosphonic anhydride (T3P) or HATU as coupling agents. T3P in N,N-diisopropylethylamine (DIPEA)/dimethylformamide (DMF) achieves 90–95% conversion at 25°C, while minimizing racemization in chiral amines [3] [6]. Tandem strategies integrate Chan–Lam coupling with amidation; for example, ester saponification followed by T3P-mediated amidation yields dual-functionalized inhibitors for kinases like FGFR and FLT3 [6] [7].
Solvent polarity critically impacts yield and regioselectivity in pyrrolopyridine functionalization. Polar aprotic solvents (DMF, dimethyl sulfoxide (DMSO)) enhance nucleophilicity in SNAr reactions but may promote side reactions at high temperatures (>100°C). Tetrahydrofuran (THF) is optimal for lithiation and Chan–Lam coupling, providing homogeneous dissolution of organocopper intermediates [3] [8]. Catalytic systems are tailored to specific steps:
Table 2: Solvent and Catalyst Systems for Key Reactions
Reaction Type | Optimal Solvent | Catalyst/Additive | Key Advantage |
---|---|---|---|
Suzuki Coupling | Toluene/Ethanol (3:1) | Pd(dppf)Cl₂/K₂CO₃ | High C6-arylation selectivity |
Chan–Lam Coupling | Dichloromethane | Cu(OAc)₂/pyridine | Tolerance to 3-fluoro group |
Amide Formation | Dimethylformamide | T3P/DIPEA | Low epimerization, high conversion |
Nucleophilic Substitution | Dimethyl sulfoxide | Cs₂CO₃ | Accelerates SNAr at C6 |
Solid-phase synthesis employs resin-bound intermediates for combinatorial library generation. Wang resin or Rink amide resin is functionalized with bromoalkyl linkers, enabling attachment via the pyrrolopyridine nitrogen. After 3-fluorination and carboxylic acid coupling, cleavage with trifluoroacetic acid (TFA)/dichloromethane (1:1) yields products with >90% purity. This approach facilitates rapid generation of amide derivatives for kinase inhibitor screening (e.g., FGFR1–3 inhibitors) but suffers from lower yields (60–75%) due to incomplete resin loading [10].
Solution-phase synthesis offers higher scalability for preclinical candidates. Key advantages include:
Hybrid approaches use solid-phase for exploratory diversification and solution-phase for scale-up. CM5, a FLT3 inhibitor derived from 3-fluoro-1H-pyrrolo[2,3-b]pyridine, was synthesized via solution-phase routes at multi-gram scale with 7 steps and 42% overall yield [7]. Economic analyses confirm solution-phase costs are 30% lower for routes exceeding 100 g [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1